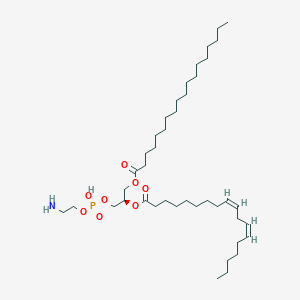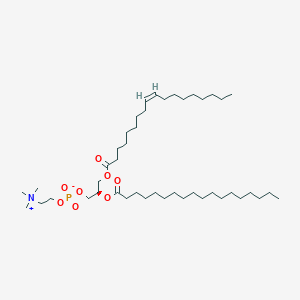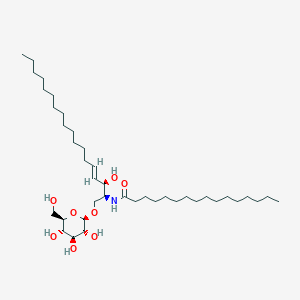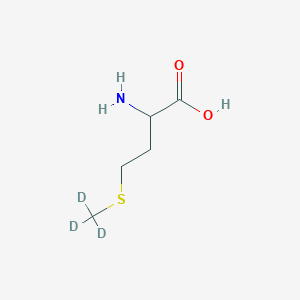
DL-Methionine-d3 (S-methyl-d3)
Overview
Description
DL-Methionine-d3 (S-methyl-d3) is a labelled version of DL-Methionine . Methionine is an α-amino acid that is essential for humans and plays a role in angiogenesis . The compound has a linear formula of CD3SCH2CH2CH(NH2)CO2H .
Molecular Structure Analysis
The molecular structure of DL-Methionine-d3 (S-methyl-d3) is represented by the linear formula CD3SCH2CH2CH(NH2)CO2H . It has a molecular weight of 152.23 .Physical And Chemical Properties Analysis
DL-Methionine-d3 (S-methyl-d3) is a solid substance . The compound has an optical activity of [α]25/D -23.1°, c = 1 in 1 M HCl . It has a melting point of 273 °C (dec.) (lit.) .Scientific Research Applications
Biomedical Applications
Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
Cancer Treatment and Diagnosis
Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are summarized in detail .
Treatment of Liver Diseases
The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
Potential Treatment for COVID-19
Met-restriction therapy might be a promising approach to treat COVID-19 .
Aquaculture
DL-Methionyl–DL-Methionine supplementation alleviated the adverse effects of dietary low fishmeal levels on growth and intestinal health of Micropterus salmoides .
Antioxidant Capacity
The supplementation of Met-Met or DL-Met improved the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities .
Anti-inflammatory Effects
Nuclear factor kappa-B-mediated anti-inflammatory factors were upregulated while pro-inflammatory factors were downregulated, thereby exerting anti-inflammatory effects .
Gut Health
The supplementation of DL-Met or Met-Met affected the Firmicutes-to-Bacteroidota ratio, increased the levels of Proteobacteria, changed the composition of intestinal flora, and enhanced intestinal dominant bacteria, leading to improved gut health .
Mechanism of Action
Target of Action
DL-METHIONINE-D3, also known as DL-Methionine-d3 (S-methyl-d3), is a deuterium-labeled form of DL-Methionine . Methionine is an essential amino acid involved in many body functions, including protein synthesis . It is a chelating agent for heavy metals .
Mode of Action
Methionine may have antioxidant activity . It is thought that metabolism of high doses of acetaminophen in the liver leads to decreased levels of hepatic glutathione and increased oxidative stress . Methionine is a precursor to L-cysteine, taurine, and sulfate .
Biochemical Pathways
Methionine is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . The synthesis of methionine primarily occurs through a pathway known as the transmethylation cycle or methionine salvage pathway .
Action Environment
The action of DL-METHIONINE-D3 can be influenced by environmental factors. For instance, the safety data sheet for DL-METHIONINE-D3 advises against breathing vapors, mist, gas, and dust formation . It also advises against allowing the substance to enter drains or water courses, indicating that the compound’s action, efficacy, and stability could be influenced by environmental factors .
properties
IUPAC Name |
2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine-d3 (S-methyl-d3) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
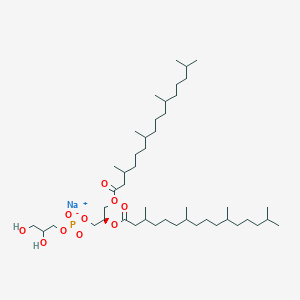
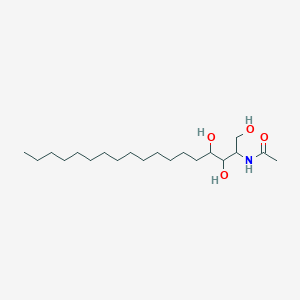
![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)
![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
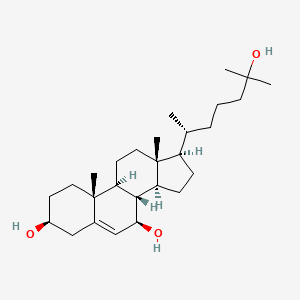
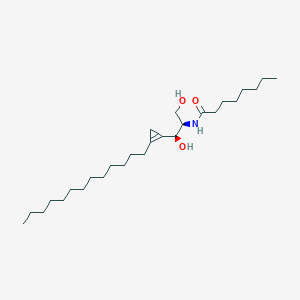
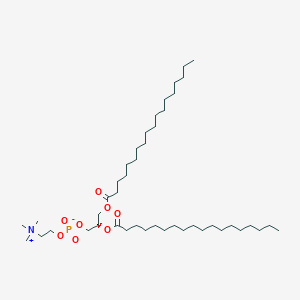

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)
